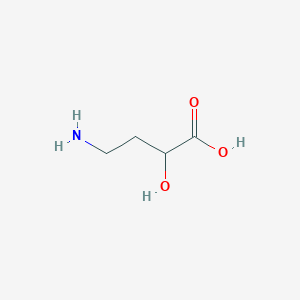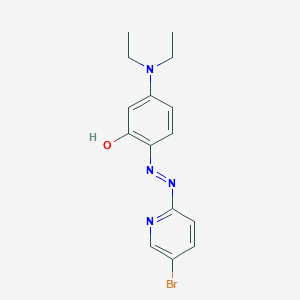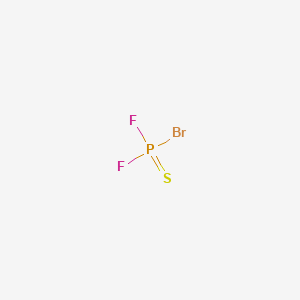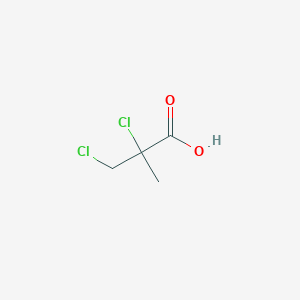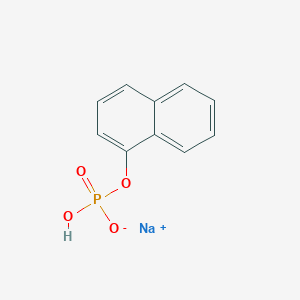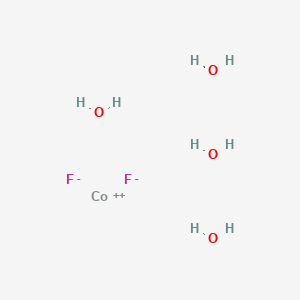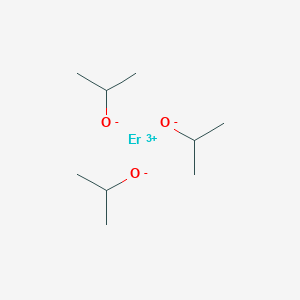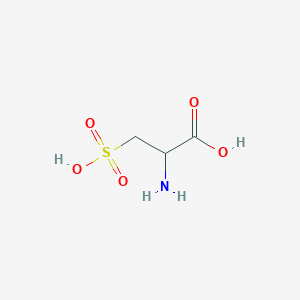
Cesium-136
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cesium-136 is a radioactive isotope of cesium with a mass number of 136. It is a product of nuclear fission and has a half-life of approximately 13.01 days
准备方法
Synthetic Routes and Reaction Conditions: Cesium-136 is typically produced through the neutron bombardment of xenon-136 in a nuclear reactor or particle accelerator . The reaction involves the transformation of xenon-136 into this compound through neutron capture and subsequent beta decay.
Industrial Production Methods: Industrial production of this compound is not common due to its short half-life and the specialized equipment required for its synthesis. it can be produced in research reactors where controlled neutron flux is available .
化学反应分析
Types of Reactions: Cesium-136 primarily undergoes beta decay, transforming into barium-136. This decay process is accompanied by the emission of beta particles and gamma rays .
Common Reagents and Conditions: The production of this compound involves the use of xenon-136 as a target material and a neutron source for bombardment. The reaction conditions include a high neutron flux environment, typically found in nuclear reactors or particle accelerators .
Major Products Formed: The primary product formed from the decay of this compound is barium-136. The beta decay process results in the emission of beta particles and gamma rays, which are detectable and useful in various scientific applications .
科学研究应用
Cesium-136 has several applications in scientific research, particularly in the fields of nuclear physics and astrophysics. Some of the key applications include:
Particle Astrophysics: this compound is used in large, low-background detectors for experiments searching for dark matter and studying rare decays of atomic nuclei. The gamma rays emitted during the decay of this compound help scientists separate rare signals from background radioactivity.
Nuclear Forensics: The isotope is valuable in nuclear forensics investigations, where its cumulative fission yields are analyzed to understand fission events.
Solar Neutrino Detection: this compound’s unique properties enable new measurements of solar neutrinos, providing insights into solar processes and neutrino interactions.
作用机制
The primary mechanism of action for cesium-136 involves its beta decay process. When this compound undergoes beta decay, it transforms into barium-136, emitting beta particles and gamma rays in the process . These emissions are detectable and can be used to study various nuclear interactions and processes.
Molecular Targets and Pathways: In particle astrophysics, this compound interacts with neutrinos and other particles, providing valuable data for understanding fundamental physics phenomena . The gamma-ray emissions from this compound are used to identify and study rare interactions in large detectors.
相似化合物的比较
Cesium-136 can be compared with other isotopes of cesium and similar elements in the periodic table. Some of the similar compounds include:
Cesium-137: Another radioactive isotope of cesium with a longer half-life of about 30 years. It is commonly used in medical and industrial applications.
Barium-136: The decay product of this compound, which is stable and non-radioactive.
Xenon-136: The precursor isotope used in the production of this compound through neutron bombardment.
Uniqueness of this compound: this compound is unique due to its short half-life and specific applications in nuclear physics and astrophysics. Its ability to emit gamma rays during decay makes it valuable for detecting rare interactions and studying fundamental physics phenomena .
属性
IUPAC Name |
cesium-136 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs/i1+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFDJXOCXUVLDH-AKLPVKDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cs] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[136Cs] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931411 |
Source


|
| Record name | (~136~Cs)Caesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.90731 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14234-29-8 |
Source


|
| Record name | (~136~Cs)Caesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

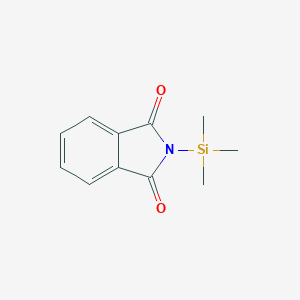
![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
